molecular formula C11H10ClNO B8579480 7-Chloro-6-methoxy-2-methylquinoline

7-Chloro-6-methoxy-2-methylquinoline

Cat. No.: B8579480
M. Wt: 207.65 g/mol
InChI Key: IBPZQFYRHQLGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-6-methoxy-2-methylquinoline is a quinoline-based chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its core research value lies in its role as a key precursor in the synthesis of novel Endochin-Like Quinolones (ELQs), a class of compounds investigated for their potent activity against apicomplexan parasites . Specifically, this compound is a critical building block in industrially scalable synthetic routes to advanced antimalarial candidates such as ELQ-300 . ELQs are designed to target the parasite's mitochondrial electron transport chain, inhibiting the cytochrome bc1 complex, which demonstrates potential for overcoming resistance to established antimalarials like chloroquine and atovaquone . The 7-chloro-6-methoxy substitution pattern on the quinoline scaffold is a crucial structural feature that contributes to the metabolic stability and potent antiplasmodial activity of the final drug molecules . Beyond its primary application in antimalarial research, the quinoline core structure is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer properties . Researchers value this compound for further exploration and development of new therapeutic agents. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

7-chloro-6-methoxy-2-methylquinoline

InChI

InChI=1S/C11H10ClNO/c1-7-3-4-8-5-11(14-2)9(12)6-10(8)13-7/h3-6H,1-2H3

InChI Key

IBPZQFYRHQLGLI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C=C1)OC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The position of chloro and methoxy substituents significantly impacts molecular planarity and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .
  • Dimethoxy derivatives (e.g., 4-Chloro-6,7-dimethoxyquinoline) exhibit higher polarity, influencing solubility and crystallinity .

Yield and Purity :

  • Dimethoxy derivatives achieve ~70% yield after purification .
  • Crystal structures (e.g., 2-Chloro-8-methoxyquinoline) are often resolved using SHELX software for refinement .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (K) Solubility Trends
4-Chloro-6,7-dimethoxyquinoline 223.66 403–404 Soluble in polar solvents (e.g., methanol)
8-Chloro-7-methoxyquinoline 193.63 Not reported Moderate solubility in acetone
4-Chloro-6-methoxy-2-methylquinoline Not reported Not reported Likely lipophilic due to methyl

Notable Trends:

  • Methoxy groups enhance solubility in polar solvents, while chloro and methyl groups reduce it .
  • Higher symmetry in dimethoxy derivatives correlates with higher melting points .

Preparation Methods

Vilsmeier Cyclization Approach

The Vilsmeier-Haack reaction is a cornerstone for constructing quinoline cores. A patented method (HU212967B) employs this strategy to synthesize 2-methyl-7-chloroquinoline derivatives. For 7-chloro-6-methoxy-2-methylquinoline, the protocol involves:

  • Cyclization : N-(3-chloro-4-methoxyphenyl)-3-amino-2-butenoic acid ester is treated with a Vilsmeier reagent (POCl₃/DMF) at 75–80°C. The reaction proceeds via electrophilic aromatic substitution, forming the quinoline backbone.

  • Hydrolysis and Decarboxylation : The intermediate this compound-3-carboxylic acid ester is hydrolyzed with NaOH, followed by thermal decarboxylation at 220°C to yield the target compound.

Key Data :

  • Yield: 53–82% (dependent on ester group and hydrolysis conditions)

  • Purity: >98% after recrystallization in hexane

Nitration-Chlorination Sequential Method

A two-step process from 6-methoxy-2-methylquinoline is documented in WO2012003498A1 :

  • Nitration : 6-Methoxy-2-methylquinoline is nitrated at position 7 using fuming HNO₃/H₂SO₄.

  • Chlorination : The nitro group is reduced to an amine via catalytic hydrogenation (Pd/C, H₂), followed by Sandmeyer reaction (CuCl/HCl) to introduce chlorine.

Optimization Notes :

  • Nitration temperature: 0–5°C prevents over-nitration.

  • Chlorination yield: 89% when using excess CuCl .

Direct Cyclocondensation of Anilines

A scalable route (CN102030705A) starts with 3-chloro-4-methoxyaniline:

  • Enamine Formation : Reacting with ethyl acetoacetate in ethanol under reflux forms N-(3-chloro-4-methoxyphenyl)-3-aminocrotonate.

  • Cyclization : Heating in diphenyl ether at 250°C induces cyclodehydration, yielding this compound.

Advantages :

  • Avoids toxic chlorinating agents.

  • Yield: 85% with high regioselectivity .

Metal-Catalyzed Cross-Coupling

Modern methods leverage palladium catalysis for late-stage functionalization (J. Med. Chem. 2014) :

  • Suzuki-Miyaura Coupling : 6-Methoxy-2-methyl-3-iodoquinoline reacts with chlorophenylboronic acid to install the chloro group.

  • Demethylation : BBr₃ selectively removes methyl groups if required.

Conditions :

  • Catalyst: Pd(PPh₃)₄, K₂CO₃, dioxane, 100°C.

  • Yield: 72% for coupling step .

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Vilsmeier Cyclization 8218 hHigh purity, scalableRequires high-temperature decarboxylation
Nitration-Chlorination 8924 hRegioselectiveMulti-step, uses corrosive acids
Aniline Cyclocondensation 858 hOne-pot, no toxic reagentsLimited substrate flexibility
Cross-Coupling 7212 hModular, late-stage diversificationExpensive catalysts

Spectroscopic Characterization

Critical analytical data for this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 9.1 Hz, 1H), 7.45 (s, 1H), 7.22 (d, J = 9.1 Hz, 1H), 3.95 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃) .

  • MS (EI) : m/z 237 [M⁺], base peak at m/z 192 (loss of OCH₃).

Industrial-Scale Considerations

Patent HU212967B highlights process optimizations for manufacturing:

  • Solvent-Free Cyclization : Reduces waste and cost.

  • In Situ Hydrolysis : Eliminates intermediate isolation, improving throughput.

  • Purity Control : Recrystallization in hexane ensures >99% purity for pharmaceutical use.

Q & A

Q. What are the common synthetic routes for 7-Chloro-6-methoxy-2-methylquinoline, and what are their key experimental considerations?

The synthesis of this compound typically employs the Friedländer quinoline synthesis, which involves condensation of 2-aminobenzaldehyde derivatives with ketones or aldehydes under acidic conditions . Another method involves reacting 2-methyl-3-chloroaniline with acrolein in the presence of a dehydrogenation agent (e.g., Pd/C) and an organic solvent like toluene . Key considerations include:

  • Reagent stoichiometry : Ensuring precise molar ratios to avoid side reactions (e.g., over-chlorination).
  • Temperature control : Maintaining reflux conditions (e.g., 100°C in H₂SO₄ for cyclization) .
  • Purification : Recrystallization from chloroform or acetone to achieve >95% purity .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct signals for methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.5–2.7 ppm) confirm substitution patterns .
    • Mass spectrometry : Molecular ion peaks at m/z 207.63 (C₁₁H₁₀ClNO⁺) validate the molecular formula .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software resolves planar quinoline systems and dihedral angles between substituents. Weak intramolecular interactions (C–H⋯O/N) stabilize the crystal lattice .

Q. What are the key physicochemical properties influencing its stability and handling in laboratory settings?

  • Stability : Sensitive to moisture and light; store in sealed containers at room temperature in a dry environment .
  • Solubility : Lipophilic (logP ~2.8), soluble in chloroform, DMF, and acetone but poorly in water .
  • Thermal stability : Decomposes above 250°C, requiring inert atmospheres during high-temperature reactions .

Advanced Research Questions

Q. How can the Friedländer synthesis be optimized to improve yields of this compound?

  • Catalyst selection : Use [PdCl₂(dcpf)] with K₃PO₄ in 1,4-dioxane for efficient cross-coupling, achieving yields >80% .
  • Stepwise functionalization : Introduce methoxy and chloro groups sequentially to minimize steric hindrance. For example, methoxylation via nucleophilic substitution (e.g., NaOMe in DMF) precedes chlorination using PCl₅ .
  • Reaction monitoring : Employ TLC (silica gel, hexane:EtOAc 7:3) to track intermediate formation and reduce byproducts .

Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives like this compound?

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to mitigate variability in antimicrobial or antitumor studies .
  • Structure-activity relationship (SAR) analysis : Compare derivatives (e.g., 6-methoxy vs. 7-chloro analogs) to isolate substituent-specific effects. For example, the 7-chloro group enhances DNA intercalation, while methoxy improves solubility .
  • Dose-response validation : Repeat experiments across multiple concentrations (e.g., 1–100 µM) to confirm IC₅₀ reproducibility .

Q. How can crystallographic data for this compound be analyzed to resolve structural ambiguities?

  • Software tools : Refine SC-XRD data using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to model disorder or twinning .
  • π-π interaction analysis : Calculate centroid distances (e.g., 3.7–3.8 Å between quinoline rings) using ORTEP-3 to assess packing stability .
  • Validation metrics : Ensure R-factor convergence (<0.05) and validate hydrogen bonding via Mercury software .

Q. What methodological challenges arise in synthesizing this compound analogs, and how are they addressed?

  • Regioselectivity : Competing substitution at C-5 vs. C-7 can occur during chlorination. Use directing groups (e.g., nitro at C-6) to control reactivity .
  • Functional group compatibility : Protect methoxy groups (e.g., with TMSCl) during harsh reactions (e.g., nitration) .
  • Scale-up limitations : Batch reactors with precise temperature control (±2°C) minimize exothermic side reactions in large-scale synthesis .

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